molecular formula C11H17NO3S B7860083 N-(4-hydroxyphenethyl)propane-2-sulfonamide

N-(4-hydroxyphenethyl)propane-2-sulfonamide

Cat. No.: B7860083
M. Wt: 243.32 g/mol
InChI Key: NAFOEKHLJLLXBQ-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenethyl)propane-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by its molecular structure, which includes a phenethyl group attached to a sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-hydroxyphenethylamine and propane-2-sulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature, and the reaction is monitored until completion.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and continuous flow systems.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonamide group to an amine.

  • Substitution: Substitution reactions can occur at the phenethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the sulfonamide group.

  • Substitution Products: Different substituted phenethyl derivatives.

Scientific Research Applications

N-(4-Hydroxyphenethyl)propane-2-sulfonamide has found applications in various scientific fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Hydroxyphenethyl)propane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-(4-Hydroxyphenethyl)propane-2-sulfonamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other sulfonamide derivatives, phenethylamines, and related compounds.

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Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9(2)16(14,15)12-8-7-10-3-5-11(13)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFOEKHLJLLXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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